molecular formula C12H14N2O2 B1227225 4-(2-Hydroxyethylamino)-2-methyl-6-quinolinol

4-(2-Hydroxyethylamino)-2-methyl-6-quinolinol

Cat. No. B1227225
M. Wt: 218.25 g/mol
InChI Key: UNPDIILTQRDEBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-hydroxyethylamino)-2-methyl-6-quinolinol is a hydroxyquinoline.

Scientific Research Applications

Synthesis and Structural Studies

  • A study focused on synthesizing 2-methyl-4-quinolinol (a compound related to 4-(2-Hydroxyethylamino)-2-methyl-6-quinolinol) using a solvent-free method, investigating its molecular geometry and vibrational wavenumbers using density functional methods. The research also explored the molecule's electronic properties, indicating potential nonlinear optical behavior (Pourmousavi et al., 2016).

Antibacterial Activity

  • Another study examined the antibacterial properties of quinolinone derivatives, finding moderate effectiveness against bacterial growth, especially against Pseudomonas aeruginosa. This suggests potential for antimicrobial applications (Asghari et al., 2014).

Antioxidant Properties

  • Research on 4-Hydroxy-3-methyl-2(1H)-quinolone, closely related to the compound of interest, identified it as a potent antioxidant, especially relevant in countering reactive oxygen species in immune responses (Li et al., 2020).

Potential in Cancer Treatment

  • A quinolinone derivative, NSC 66811, showed promise as a novel inhibitor of the MDM2-p53 interaction, a critical pathway in cancer treatment. This highlights the potential of quinolinol derivatives in oncology (Lu et al., 2006).

Electronic and Optical Properties

  • The methyl substitution of metal tris(8-quinolinolato) chelates, related to the compound , was studied for its impact on photoluminescence and electroluminescence, indicating applications in optoelectronics and material science (Sapochak et al., 2001).

properties

Product Name

4-(2-Hydroxyethylamino)-2-methyl-6-quinolinol

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

4-(2-hydroxyethylamino)-2-methylquinolin-6-ol

InChI

InChI=1S/C12H14N2O2/c1-8-6-12(13-4-5-15)10-7-9(16)2-3-11(10)14-8/h2-3,6-7,15-16H,4-5H2,1H3,(H,13,14)

InChI Key

UNPDIILTQRDEBJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C=C(C=CC2=N1)O)NCCO

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)O)NCCO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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